molecular formula C19H21N5O3 B2461378 5-amino-N-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899972-73-7

5-amino-N-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2461378
CAS No.: 899972-73-7
M. Wt: 367.409
InChI Key: WRWFZZTZJUAOBR-UHFFFAOYSA-N
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Description

5-amino-N-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
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Biological Activity

5-amino-N-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazoles, characterized by its unique structural features and diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound has the following molecular formula:

  • Molecular Formula : C19H21N5O3
  • Molecular Weight : 367.409 g/mol

The structure includes a triazole ring and various functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The triazole ring facilitates binding through hydrogen bonds with amino acids in the active sites of these targets. This interaction modulates enzyme activity and can lead to various therapeutic effects.

Biological Activities

This compound has been investigated for several biological activities:

  • Antiparasitic Activity : Preliminary studies indicate efficacy against Trypanosoma cruzi, the causative agent of Chagas' disease, showcasing its potential as an anti-parasitic agent.
  • Anticancer Properties : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects against leukemia and breast cancer cell lines .
  • Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties, making it a candidate for further development in treating infections .

Case Studies

  • Antiproliferative Effects :
    • A study evaluated the compound's effects on leukemia cell lines (e.g., MOLT-4 and K-562), revealing a strong antiproliferative activity comparable to established chemotherapeutics like doxorubicin .
  • Mechanisms of Action in Cancer Cells :
    • Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways, leading to DNA damage and activation of caspases .

Comparative Analysis with Related Compounds

Compound NameStructureNotable Activity
5-amino-1H-1,2,3-triazoleStructureAntifungal
4-amino-N-(phenyl)-1H-1,2,3-triazoleStructureAnticancer
5-substituted 1H-1,2,4-triazolesStructureAntioxidant

This table highlights similar compounds that share structural characteristics with this compound and their respective biological activities.

Properties

IUPAC Name

5-amino-N-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-12-4-6-13(7-5-12)11-24-18(20)17(22-23-24)19(25)21-14-8-9-15(26-2)16(10-14)27-3/h4-10H,11,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWFZZTZJUAOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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